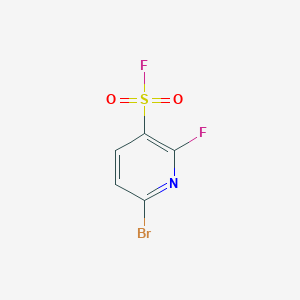

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride

Description

Properties

IUPAC Name |

6-bromo-2-fluoropyridine-3-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWOBOXUXLUSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1. Organic Synthesis

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride serves as a valuable building block in organic synthesis. It is utilized in the formation of complex molecules through various chemical reactions such as:

- Cross-coupling reactions : The compound can participate in Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

- Electrophilic substitution : The sulfonyl fluoride group acts as an electrophile, allowing for nucleophilic attack from other reagents.

2. Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Enzyme Inhibition : Its sulfonyl fluoride group can covalently modify serine residues in serine proteases, leading to irreversible inhibition. This property is being explored for drug development targeting various diseases .

- Antimicrobial Activity : Studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, this compound has shown significant antibacterial effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 μM .

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various fluorinated pyridine derivatives against Staphylococcus aureus. The results demonstrated that derivatives containing electron-withdrawing groups like fluorine exhibited enhanced activity compared to non-fluorinated analogs. The compound was tested in vitro, showing significant reductions in bacterial growth at lower concentrations than those required for control compounds.

Case Study 2: Enzyme Inhibition

Research on sulfonyl fluorides has revealed their ability to modify enzyme activity through covalent bonding. A specific study focused on the inhibition of serine proteases by sulfonyl fluorides, highlighting the potential of this compound in developing drugs that target these critical enzymes involved in various biological pathways .

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride include other halogenated pyridine derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and applications. Some examples include:

- 6-Bromo-2-fluoropyridine-3-sulfonyl chloride

- 6-Bromo-2-fluoropyridine-3-sulfonamide

Biological Activity

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and fluorine atoms, along with a sulfonyl fluoride group, enhances its reactivity and biological activity. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.06 g/mol. Its structure is characterized by:

- Pyridine ring : A six-membered aromatic ring containing nitrogen.

- Bromine atom : Located at the 6-position of the pyridine ring.

- Fluorine atom : Positioned at the 2-position, influencing electronic properties.

- Sulfonyl fluoride group : Enhances reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing fluorine and bromine atoms exhibit enhanced biological activities, particularly in antimicrobial and anticancer domains. The following sections detail findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that fluorinated compounds often show increased antimicrobial efficacy. For instance, SAR studies indicate that the introduction of fluorine into aromatic systems can enhance binding affinity to bacterial targets.

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| This compound | 8 | Antibacterial against Staphylococcus aureus |

| Control Compound | 16 | Antibacterial against Staphylococcus aureus |

The above table illustrates that this compound demonstrates a lower Minimum Inhibitory Concentration (MIC), indicating superior antibacterial properties compared to control compounds .

The mechanism by which this compound exerts its biological effects involves:

- Electrophilic Interactions : The sulfonyl fluoride group can engage in nucleophilic attack from biological molecules such as proteins, leading to covalent modifications.

- Targeting Enzymes : Similar compounds have shown effectiveness in inhibiting enzymes critical for bacterial survival, suggesting a potential role for this compound in enzyme inhibition .

Case Studies

Several case studies highlight the biological activity of related compounds and their implications for drug development.

-

Case Study on Antibacterial Activity :

- A study evaluated the efficacy of various fluorinated pyridine derivatives against S. aureus. The results indicated that derivatives with electron-withdrawing groups (like fluorine) exhibited enhanced activity.

- The compound was tested in vitro, showing significant reductions in bacterial growth at concentrations lower than those required for non-fluorinated analogs .

- Case Study on Cancer Cell Lines :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the bromine and fluorine substituents play crucial roles in modulating the biological activity of pyridine derivatives. Key findings include:

- Fluorine Substitution : Enhances lipophilicity and alters electronic distribution, improving interaction with biological targets.

- Bromine Substitution : Contributes to increased reactivity and may facilitate interactions with nucleophiles.

Q & A

Basic: What are the common synthetic routes for 6-bromo-2-fluoropyridine-3-sulfonyl fluoride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sequential halogenation and sulfonylation of the pyridine ring. For fluorinated pyridines, fluorination agents like KF in DMSO are often employed to introduce fluorine at the 2-position . Bromination may follow using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Sulfonylation at the 3-position can be achieved via sulfonic acid chlorides or direct sulfonyl fluoride introduction under controlled anhydrous conditions.

Purity Optimization:

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to separate isomers (e.g., 2- vs. 4-fluoro derivatives) .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted boronic acids (common intermediates in related compounds) .

- Analytical Validation : Purity >95% (HPLC/GC) is achievable, as seen in analogous bromo-fluoropyridine derivatives .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl fluoride group .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture-induced degradation. Anhydrous solvents (e.g., THF, DCM) are recommended for solubility .

- Safety : Wear nitrile gloves and use fume hoods due to potential release of HF during decomposition .

Advanced: What strategies resolve conflicting reactivity data in sulfonyl fluoride functionalization?

Methodological Answer:

Contradictions in reactivity (e.g., sulfonamide vs. sulfonate formation) arise from solvent polarity and nucleophile strength:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor sulfonamide formation with amines, while protic solvents (MeOH) may lead to hydrolysis .

- Nucleophile Screening : Test nucleophiles (e.g., primary vs. secondary amines) under standardized conditions. For example, bulky amines show reduced reactivity due to steric hindrance .

- Kinetic Monitoring : Use in situ FTIR or LC-MS to track intermediates and optimize reaction times .

Advanced: How can computational modeling predict regioselectivity in fluoropyridine derivatization?

Methodological Answer:

Density Functional Theory (DFT) calculations assess electronic and steric effects:

- Electrostatic Potential Maps : Identify electron-deficient positions (e.g., C-3 in 6-bromo-2-fluoropyridine) prone to nucleophilic attack .

- Transition State Analysis : Compare activation energies for bromination at C-6 vs. competing positions to rationalize observed selectivity .

- Validation : Cross-reference computational results with experimental NMR shifts (e.g., δ 7.57–8.15 ppm for aromatic protons in related amides) .

Advanced: What are underutilized applications of this compound in medicinal chemistry?

Methodological Answer:

Beyond conventional sulfonamide drugs, emerging applications include:

- Covalent Inhibitors : The sulfonyl fluoride group acts as a warhead for serine proteases (e.g., SARS-CoV-2 Mpro), leveraging selective cysteine targeting .

- PET Tracers : Introduce radioactive isotopes (e.g., ¹⁸F) via halogen exchange for imaging studies .

- Fragment-Based Drug Discovery : Its fluorinated pyridine core enhances binding entropy in hydrophobic pockets .

Basic: What analytical techniques confirm the structure of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for ortho-fluorine: J = 8–12 Hz) .

- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 310 [M+H]⁺ in related bromo-fluorobenzamides) .

- XRD : Single-crystal X-ray diffraction resolves ambiguities in regioisomers .

Advanced: How do steric and electronic factors influence cross-coupling reactions with boronic acids?

Methodological Answer:

- Electronic Effects : Electron-withdrawing fluorine at C-2 deactivates the pyridine ring, requiring Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura couplings .

- Steric Effects : Bulky boronic acids (e.g., 2-bromo-6-fluorophenylboronic acid) necessitate elevated temperatures (80–100°C) and prolonged reaction times .

- Yield Optimization : Additives like TBAB enhance solubility of boronate intermediates in THF/water biphasic systems .

Basic: What are the key hazards and disposal protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.